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Crystallographic Data Tables

The following tables summarize the key experimental data and geometric parameters for the crystal structure

of 3-amino-1,2,4-triazine.

Table 1: Crystal Data and Structure Refinement for 3-amino-1,2,4-triazine

Parameter Description

Identification Code CCDC 192992 [1]

Chemical Formula C₃H₄N₄ [1]

Formula Weight 96.10 g·mol⁻¹ [1]

Crystal System Triclinic [1]

Space Group P1 [1]

Unit Cell
Parameters

a = 5.225 (1) Å, b = 6.166 (1) Å, c = 7.079 (1) Å, α = 84.03 (3)°, β = 76.88 (3)°, γ

= 77.81 (3)° [1]

Unit Cell Volume 216.73 (7) Å³ [1]
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Parameter Description

Temperature 295 K [1]

Radiation Mo Kα (λ = 0.71073 Å) [1]

Table 2: Hydrogen-Bond Geometry (Å, °) This network stabilizes the crystal structure, forming chains

almost parallel to the b-axis [1].

D-H...A D-H (Å) H...A (Å) D...A (Å) D-H...A (°)

N1-H1...N4ᵃ 0.85 (2) 2.21 (2) 3.055 (2) 174 (2)

N5-H5A...N2ᵇ 0.87 (2) 2.17 (2) 3.033 (2) 172 (2)

N5-H5B...N1ᶜ 0.85 (2) 2.32 (2) 3.066 (2) 146 (2)

Symmetry codes: (a) x, y+1, z; (b) -x+1, -y+1, -z+1; (c) -x+1, -y, -z+1 [1]

Experimental Methodology

The following workflow outlines the key steps taken to determine the crystal structure.
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Data Collection Details

Software Used

Crystal Preparation

Data Collection

Single crystal
0.34x0.22x0.18 mm

Structure Solution Diffractometer: Siemens P4 Scan Type: ω/2θ scans
Reflections: 2005 measured

1021 independent
668 with I>2σ(I)

Absorption Correction:
Analytical, face-indexed

Structure Refinement

Structure Solution: SHELXS97Structure Refinement: SHELXL97 Molecular Graphics: SHELXTL

Click to download full resolution via product page

Experimental workflow for CCDC 192992 structure determination.

Key Structural Findings

The analysis of the crystal structure revealed several important features:

Molecular Structure: The 1,2,4-triazine ring is aromatic but significantly distorted from a regular
hexagon. The smallest internal angle is at C3—N4—C5, attributed to the steric effect of the lone-pair
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electrons on the nitrogen atom (N4) as predicted by valence-shell electron-pair repulsion (VSEPR)

theory [1].
Hydrogen-Bonding Network: In the crystal, each molecule participates in four hydrogen bonds,

acting twice as a donor and twice as an acceptor. This forms chains of molecules that run almost
parallel to the crystallographic b-axis [1].

π-π Interactions: The hydrogen-bonded chains form parallel stacks. Within a stack, the planar
triazine rings are separated by approximately 2.88 Å, indicating significant π-π interactions between

the aromatic systems [1].
Comparison with Calculated Geometry: The structure was compared with gas-phase ab initio
calculations (HF/6-31G(d,p) level). The ring distortion observed in the crystal was also present in the
optimized structure of an isolated molecule, indicating the distortion is primarily intrinsic rather than

solely caused by crystal packing [1].

Research Context

This structural study is part of broader research into the solid-state chemistry of triazine derivatives, which

are of interest for their ability to form supramolecular structures through multiple hydrogen bonds [1].

Beyond fundamental crystallography, the 3-amino-1,2,4-triazine scaffold is relevant to drug discovery; for

example, its derivatives have been investigated as selective PDK1 inhibitors with therapeutic potential in

pancreatic ductal adenocarcinoma [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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